Spectroscopic data of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Spectroscopic data of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
An In-depth Technical Guide to the Spectroscopic Characterization of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
Abstract
Molecular Structure and Spectroscopic Overview
The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify the functional groups and proton/carbon environments that will generate distinct spectroscopic signals.
Molecular Formula: C₆H₇N₃O₄ Molecular Weight: 199.14 g/mol
The key structural components are:
-
A 1,4,5-trisubstituted pyrazole ring , an aromatic heterocycle.
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A methyl group (-CH₃) at the C5 position of the ring.
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A nitro group (-NO₂) at the C4 position, a strong electron-withdrawing group.
-
An acetic acid side chain (-CH₂COOH) attached to the N1 position of the pyrazole ring.
Each of these components will give rise to characteristic signals in the various spectra, allowing for full structural elucidation.
Caption: Molecular structure of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.
Predicted Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The predicted spectrum for the title compound will show three distinct signals, as there are three non-equivalent sets of protons.
Table 1: Predicted ¹H-NMR Chemical Shifts
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a very broad signal far downfield.[5][6] |
| -CH₂- | ~5.2 | Singlet | 2H | These methylene protons are adjacent to the electron-withdrawing pyrazole ring and the carboxylic acid group, causing a significant downfield shift. |
| -CH₃ | ~2.6 | Singlet | 3H | The methyl group is attached to the C5 of the aromatic pyrazole ring, resulting in a downfield shift compared to a standard alkyl methyl group. |
Expertise & Causality: The absence of a proton at the C3 position of the pyrazole ring simplifies the spectrum, as no signals are expected in the typical aromatic region (~7-8 ppm) for the heterocyclic ring itself. The strong electron-withdrawing nature of the nitro group at C4 further influences the electronic environment, contributing to the deshielding of the adjacent methyl and methylene protons.
Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy
¹³C-NMR spectroscopy identifies all unique carbon atoms in the molecule. Six distinct signals are predicted for (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid.
Table 2: Predicted ¹³C-NMR Chemical Shifts
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C =O (acid) | ~170 | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| C 5-CH₃ | ~150 | This pyrazole ring carbon is substituted with a methyl group and is part of the aromatic system. |
| C 4-NO₂ | ~142 | The carbon atom bearing the strongly electron-withdrawing nitro group is significantly deshielded and shifted downfield. |
| C 3 | ~135 | The unsubstituted C3 of the pyrazole ring. |
| -C H₂- | ~55 | The methylene carbon is deshielded due to its position between the pyrazole nitrogen and the carbonyl carbon. |
| -C H₃ | ~14 | A typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic ring. |
Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
|---|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong | Characteristic very broad absorption due to hydrogen bonding of the carboxylic acid dimer.[7][8] |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium | sp³ C-H stretching from the methyl and methylene groups.[7] |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp | A strong, sharp peak indicative of the carbonyl group in a saturated carboxylic acid.[7] |
| Nitro Group | N-O Asymmetric Stretch | 1500 - 1550 | Strong | Aromatic nitro compounds show a strong, characteristic absorption in this region.[9] |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 | Medium-Variable | A series of bands corresponding to the stretching vibrations of the aromatic pyrazole ring. |
| Nitro Group | N-O Symmetric Stretch | 1300 - 1350 | Strong | The second characteristic absorption for the nitro group.[9] |
Trustworthiness: The combination of a very broad O-H stretch, a sharp C=O stretch around 1710 cm⁻¹, and two strong N-O stretches provides a highly reliable "fingerprint" for the simultaneous presence of carboxylic acid and nitro functionalities.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Using Electron Impact (EI) or Electrospray Ionization (ESI), we can predict the following.
Molecular Ion:
-
Calculated Exact Mass: 199.0436
-
Expected [M]⁺ (EI) or [M+H]⁺ (ESI): m/z 199 or 200
Key Fragmentation Pathways: The fragmentation of (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is expected to be driven by the loss of its functional groups. The most likely fragmentation points are the loss of the nitro group and the cleavage of the acetic acid side chain.
Caption: Predicted major fragmentation pathways for (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid in ESI-MS.
Authoritative Grounding: The fragmentation of nitroaromatic compounds often involves the loss of NO₂.[10][11] Similarly, carboxylic acids readily lose the -COOH group or undergo decarboxylation. The stability of the resulting pyrazole cation would favor the cleavage of the entire acetic acid side chain.
Standard Experimental Protocols
To validate the predicted data, the following standard operating procedures are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H-NMR Acquisition:
-
Acquire data over a spectral width of 0-16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C-NMR Acquisition:
-
Acquire data over a spectral width of 0-200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5 seconds) and a higher number of scans (>1024) are required due to the low natural abundance of ¹³C.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline compound directly onto the ATR crystal.
-
Instrumentation: Use a benchtop FT-IR spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 32 scans at a resolution of 4 cm⁻¹ to improve signal quality.
-
-
Processing: The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.
-
Acquisition:
-
Infuse the sample solution into the source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Set the mass range to scan from m/z 50 to 500.
-
Perform tandem MS (MS/MS) on the parent ion (m/z 200) to confirm the proposed fragmentation patterns.
-
-
Processing: Analyze the resulting spectrum to identify the exact mass of the parent ion and its major fragments.
Caption: General workflow for the synthesis and spectroscopic characterization of pyrazole derivatives.[12]
References
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Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
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Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. ResearchGate. Available at: [Link]
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Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). National Institutes of Health. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. National Institutes of Health. Available at: [Link]
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(PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Available at: [Link]
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Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1 H-pyrazol-3-yl 4-nitro-benzene-sulfonate at 90 K. PubMed. Available at: [Link]
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Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. Available at: [Link]
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IR: nitro groups. University of Calgary. Available at: [Link]
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(Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Amazon Web Services. Available at: [Link]
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Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]
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1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate. Available at: [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]
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Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central. Available at: [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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The ¹H–NMR spectrum of acetic acid in a glass insert at the temperature... ResearchGate. Available at: [Link]
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4.1: Introduction. Proton Exchange in Water-Acetic Acid Mixtures. Chemistry LibreTexts. Available at: [Link]
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Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. Available at: [Link]
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EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]
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